ピフルブミド

説明

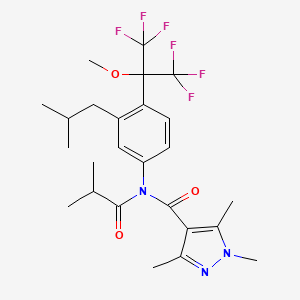

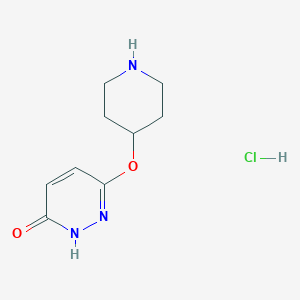

Pyflubumide is a dicarboximide resulting from the formal condensation of the amino group of 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline with isobutyric acid and with 1,3,5-trimethylpyrazole-4-carboxylic acid. Developed by Nihon Nohyaku Co. Ltd. (Japan), it is a pro-acaricide, with its metabolite (the -NH form lacking the isubutanoyl group) exhibiting high activity on mitochondrial complex II. It has been reported to be very effective in controlling spider mites (Tetranychus, Oligonychus, and Panonychus species) during all life stages. It is a member of pyrazoles, a dicarboximide, an organofluorine acaricide and an ether.

科学的研究の応用

ハダニ類駆除剤

ピフルブミドは、既存のダニ駆除剤に耐性を持つ系統を含む、ハダニ類に対して顕著な効果を示す新規ダニ駆除剤です . ピフルブミドは、アニリノ部分にメトキシ置換ヘキサフルオロイソプロピル基を含む独自の化学構造を有しています .

抵抗性リスク評価

ピフルブミドの多食性害虫であるハダニ類における抵抗性リスクを評価するための研究が行われました . この研究では、シエノピラフェン耐性系統JPRにおけるピフルブミドに対する交差耐性のレベルが低から中程度であることが明らかになりました .

ミトコンドリア複合体IIの阻害剤

ピフルブミドは、呼吸鎖におけるミトコンドリア複合体IIの新規阻害剤です . この独自の作用機序は、植物食性ダニに対する高い防除効果に貢献しています .

総合的害虫管理 (IPM) プログラム

ピフルブミドは、有益な昆虫や天敵など、非標的節足動物に対して無害であることから、総合的害虫管理 (IPM) プログラムに適しています .

抵抗性機構の解明

ピフルブミドに対する抵抗性機構を解明するための研究が行われています。 抵抗性系統では標的部位の不感作は検出されませんでしたが、実験ではグルタチオンS-トランスフェラーゼとシトクロムP450モノオキシゲナーゼがピフルブミド抵抗性に関連していることを強く示唆しています .

開発と商業化

ピフルブミドは、日本農薬株式会社によって発見され開発され、2015年に日本、2017年に韓国で登録・発売されました . ピフルブミドの開発は、ダニ駆除剤分野における大きな進歩を表しています .

生化学分析

Biochemical Properties

Pyflubumide plays a significant role in biochemical reactions by inhibiting mitochondrial complex II on the respiratory chain . This inhibition disrupts the energy metabolism in spider mites, leading to their death. Pyflubumide interacts with enzymes such as succinate dehydrogenase, which is a crucial component of the mitochondrial complex II . The interaction between Pyflubumide and succinate dehydrogenase is characterized by the binding of Pyflubumide to the enzyme, thereby inhibiting its activity and disrupting the electron transport chain .

Cellular Effects

Pyflubumide affects various types of cells and cellular processes. In spider mites, it disrupts cellular respiration by inhibiting mitochondrial complex II, leading to a decrease in ATP production . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. Pyflubumide’s impact on cell function includes the disruption of energy production, which is vital for the survival and reproduction of spider mites .

Molecular Mechanism

The molecular mechanism of Pyflubumide involves its binding to the succinate dehydrogenase enzyme in mitochondrial complex II . This binding inhibits the enzyme’s activity, leading to a disruption in the electron transport chain and a decrease in ATP production. Pyflubumide’s inhibition of succinate dehydrogenase results in the accumulation of succinate and a decrease in fumarate levels, which affects the overall metabolic flux . Additionally, Pyflubumide may influence gene expression by altering the levels of metabolites that act as signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyflubumide change over time. Pyflubumide is stable under laboratory conditions and does not degrade rapidly . Long-term exposure to Pyflubumide in in vitro and in vivo studies has shown sustained inhibition of mitochondrial complex II, leading to prolonged effects on cellular function . The stability of Pyflubumide ensures its continued efficacy over time, making it a reliable acaricide for pest control .

Dosage Effects in Animal Models

The effects of Pyflubumide vary with different dosages in animal models. At low doses, Pyflubumide effectively inhibits mitochondrial complex II without causing significant adverse effects . At high doses, Pyflubumide may exhibit toxic effects, including disruption of cellular respiration and potential damage to non-target organisms . Threshold effects have been observed, where a minimum effective dose is required to achieve acaricidal activity .

Metabolic Pathways

Pyflubumide is involved in metabolic pathways related to mitochondrial complex II inhibition . It interacts with enzymes such as succinate dehydrogenase, leading to changes in metabolic flux and metabolite levels . The inhibition of succinate dehydrogenase by Pyflubumide results in the accumulation of succinate and a decrease in fumarate levels, affecting the overall metabolic balance . Pyflubumide’s impact on metabolic pathways highlights its role in disrupting energy production in spider mites .

Transport and Distribution

Pyflubumide is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of Pyflubumide across cellular membranes, ensuring its localization to target sites such as mitochondria . The distribution of Pyflubumide within cells is crucial for its efficacy as an acaricide, as it needs to reach mitochondrial complex II to exert its inhibitory effects .

Subcellular Localization

The subcellular localization of Pyflubumide is primarily within the mitochondria, where it exerts its inhibitory effects on mitochondrial complex II . Pyflubumide’s activity is directed to the mitochondria through targeting signals and post-translational modifications that ensure its accumulation in this organelle . The localization of Pyflubumide to the mitochondria is essential for its role in disrupting cellular respiration and energy production in spider mites .

特性

IUPAC Name |

N-[4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-(2-methylpropyl)phenyl]-1,3,5-trimethyl-N-(2-methylpropanoyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31F6N3O3/c1-13(2)11-17-12-18(9-10-19(17)23(37-8,24(26,27)28)25(29,30)31)34(21(35)14(3)4)22(36)20-15(5)32-33(7)16(20)6/h9-10,12-14H,11H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVWKNFPXMUIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N(C2=CC(=C(C=C2)C(C(F)(F)F)(C(F)(F)F)OC)CC(C)C)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024193 | |

| Record name | Pyflubumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926914-55-8 | |

| Record name | Pyflubumide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926914-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyflubumide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926914558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyflubumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYFLUBUMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R9ASD3OPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium](/img/structure/B1473279.png)

![[1-Methyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethyl]amine](/img/structure/B1473282.png)

![({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473285.png)

![3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1473293.png)

![({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473296.png)

![{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473297.png)

![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1473300.png)

![1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1473301.png)